molecular formula C14H13ClN2 B3425341 neocuproine hydrochloride CAS No. 41066-08-4

neocuproine hydrochloride

Cat. No.: B3425341
CAS No.: 41066-08-4
M. Wt: 244.72 g/mol
InChI Key: QUGBNSJLQDNNPK-UHFFFAOYSA-N
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Description

Neocuproine hydrochloride is a heterocyclic organic compound and a chelating agent. It is a derivative of phenanthroline, specifically substituted at the 2 and 9 positions. This compound is known for its ability to form complexes with metal ions, particularly copper, making it useful in various chemical and biological applications .

Preparation Methods

Neocuproine hydrochloride can be synthesized through sequential Skraup reactions, also known as Doebner-Miller reactions. The process involves the condensation of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis method includes the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .

Mechanism of Action

Neocuproine hydrochloride exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, particularly copper, by coordinating through its nitrogen atoms. This chelation can influence various biochemical pathways and reactions, such as oxidation and reduction processes .

Comparison with Similar Compounds

Neocuproine hydrochloride is similar to other phenanthroline derivatives, such as bathocuproine, which has phenyl substituents at the 4 and 7 positions . this compound is unique due to its specific substitution pattern at the 2 and 9 positions, which enhances its chelating ability and selectivity for copper ions.

Similar Compounds

Properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBNSJLQDNNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7296-20-0, 484-11-7 (Parent)
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
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DSSTOX Substance ID

DTXSID00884367
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Molecular Weight

244.72 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

41066-08-4, 7296-20-0
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1)
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Record name 2,9-dimethyl-1,10-phenanthroline
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Record name 2,9-dimethyl-1,10-phenanthroline hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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